molecular formula C14H11FN2O4 B2414224 2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid CAS No. 2248383-94-8

2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid

Cat. No.: B2414224
CAS No.: 2248383-94-8
M. Wt: 290.25
InChI Key: TXADBHFLHPJILN-UHFFFAOYSA-N
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Description

2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is a fluorinated pyridine derivative This compound is of interest due to its unique structural features, which include a fluorine atom at the 2-position and a phenylmethoxycarbonylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of pyridine derivatives, which can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500 °C)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, particularly at the fluorine-substituted position, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, especially in the context of drug design.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: In industrial settings, it may be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, while the phenylmethoxycarbonylamino group can enhance its interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative, lacking the phenylmethoxycarbonylamino group.

    3-(Phenylmethoxycarbonylamino)pyridine-4-carboxylic acid: Similar structure but without the fluorine atom.

    2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and properties.

Uniqueness

2-Fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is unique due to the combination of its fluorine atom and phenylmethoxycarbonylamino group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-12-11(10(13(18)19)6-7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADBHFLHPJILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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